1-Chloro-2,3-bis(chloromethyl)benzene
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Overview
Description
1-Chloro-2,3-bis(chloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzene, where the benzene ring is substituted with one chlorine atom and two chloromethyl groups at the 1, 2, and 3 positions. This compound is also known as α,α,α’-Trichloro-o-xylene. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2,3-bis(chloromethyl)benzene can be synthesized through the chlorination of 2,3-dimethylbenzyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination of the methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where 2,3-dimethylbenzyl chloride is continuously fed, and chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate and purify the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,3-bis(chloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2,3-dimethylbenzene.
Scientific Research Applications
1-Chloro-2,3-bis(chloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-bis(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive and can undergo nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the chlorine atom on the benzene ring. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which activate the benzene ring towards electrophilic attack.
Comparison with Similar Compounds
1-Chloro-2,3-bis(chloromethyl)benzene can be compared with other similar compounds such as:
1,2-Bis(chloromethyl)benzene:
1,3-Bis(chloromethyl)benzene:
1,4-Bis(chloromethyl)benzene: Referred to as p-xylylene dichloride, it has chloromethyl groups at the 1 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.
Properties
IUPAC Name |
1-chloro-2,3-bis(chloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHSAFCTOUTSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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